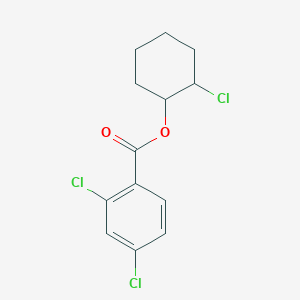![molecular formula C12H6Br2N6S2 B14489822 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine CAS No. 65027-60-3](/img/structure/B14489822.png)
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This specific compound is characterized by the presence of bromine atoms and sulfanyl groups attached to the pyridazine ring, making it a unique and versatile molecule in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dibromopyridazine with thiol-containing compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation.
Debrominated products: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and sulfanyl groups enhances its reactivity and binding affinity, making it a potent molecule in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dibromopyridazine: Lacks the sulfanyl groups, making it less versatile.
3,6-Bis(benzimidazol-1-yl)pyridazine: Contains benzimidazole groups instead of bromopyridazinyl groups.
3,6-Bis(pyridin-3-yl)-1,2,4,5-tetrazine: Contains pyridinyl groups and a tetrazine ring
Uniqueness
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine stands out due to its unique combination of bromine and sulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
65027-60-3 |
|---|---|
Formule moléculaire |
C12H6Br2N6S2 |
Poids moléculaire |
458.2 g/mol |
Nom IUPAC |
3,6-bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine |
InChI |
InChI=1S/C12H6Br2N6S2/c13-7-1-3-9(17-15-7)21-11-5-6-12(20-19-11)22-10-4-2-8(14)16-18-10/h1-6H |
Clé InChI |
WRCKPWHGEMKGLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1SC2=NN=C(C=C2)Br)SC3=NN=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
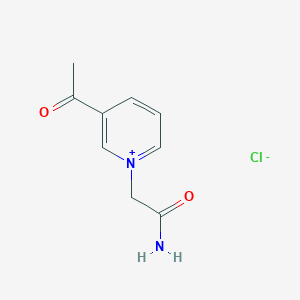

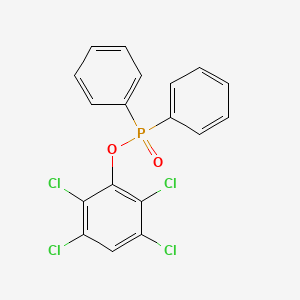
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
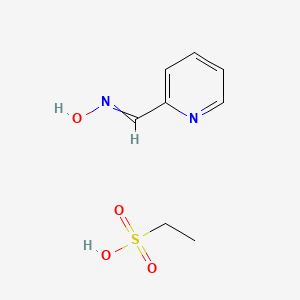
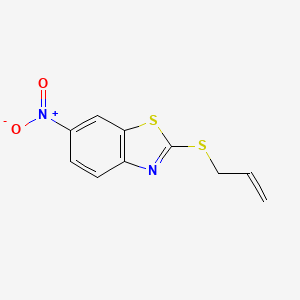
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
